Atrinositol
Overview
Description
Atrinositol, also known as D-myo-Inositol 1,2,6-tris(dihydrogen phosphate), is a chemical compound with the molecular formula C6H15O15P3. It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of three phosphate groups attached to the inositol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Atrinositol can be synthesized through a series of chemical reactions involving the phosphorylation of inositolThe reaction conditions often require controlled temperatures and pH levels to ensure the selective phosphorylation of the desired positions on the inositol molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes as those used in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization and filtration to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Atrinositol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form inositol phosphates with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its lower oxidation state derivatives.
Substitution: Substitution reactions involve the replacement of one or more phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions include various inositol phosphates and their derivatives, which have different biological and chemical properties. These products are often used in further research and applications .
Scientific Research Applications
Atrinositol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in chemical synthesis and as a precursor for the production of other inositol phosphates.
Biology: In biological research, this compound is studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: this compound has shown promise in medical research, particularly in the treatment of metabolic disorders and cancer. .
Mechanism of Action
The mechanism of action of atrinositol involves its interaction with specific molecular targets and pathways within cells. This compound is known to modulate the activity of enzymes involved in inositol phosphate metabolism, thereby influencing cellular signaling processes. It acts as a precursor for the synthesis of other inositol phosphates, which play crucial roles in regulating various cellular functions, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Atrinositol is similar to other inositol phosphates, such as myo-inositol 1,4,5-trisphosphate (IP3) and myo-inositol 1,3,4,5-tetrakisphosphate (IP4). it is unique in its specific phosphorylation pattern and its ability to modulate distinct cellular pathways. Compared to other inositol phosphates, this compound has shown unique properties in terms of its stability and reactivity, making it a valuable compound for research and industrial applications .
List of Similar Compounds
- Myo-inositol 1,4,5-trisphosphate (IP3)
- Myo-inositol 1,3,4,5-tetrakisphosphate (IP4)
- Myo-inositol hexakisphosphate (IP6)
- D-chiro-inositol
Properties
IUPAC Name |
[(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDKOMAJZATYAY-GCVPSNMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317926 | |
Record name | α-Trinositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28841-62-5 | |
Record name | Atrinositol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028841625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-Trinositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATRINOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF3049W3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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